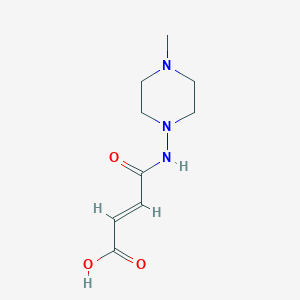

But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-

Description

Structural Significance of 4-(4-Methylpiperazin-1-ylamino)-4-oxo Substituents

The 4-(4-methylpiperazin-1-ylamino)-4-oxo substituent confers distinct physicochemical properties to the but-2-enoic acid framework. The 4-oxo group introduces a ketone functionality that participates in hydrogen bonding with biological targets, as demonstrated in studies of carbonic anhydrase inhibition. Concurrently, the 4-methylpiperazine moiety enhances solubility and modulates basicity, factors critical for pharmacokinetic optimization. Piperazine derivatives are known to interact with neurotransmitter receptors, suggesting that this substituent may facilitate cross-reactivity with central nervous system targets.

The conjugation between the α,β-unsaturated double bond and the 4-oxo group creates a polarized π-system, increasing electrophilicity at the β-carbon. This polarization promotes Michael addition reactions with nucleophilic residues (e.g., cysteine thiolates) in enzymatic active sites, a mechanism observed in the neurotoxic effects of related α,β-unsaturated carbonyl compounds. Quantum mechanical calculations further reveal that electron-withdrawing substituents like the 4-oxo group lower the LUMO energy of the conjugated system, enhancing reactivity toward nucleophilic attack.

Table 1: Inhibitory Activity of 4-Oxo-but-2-enoic Acid Derivatives Against Carbonic Anhydrase Isoforms

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|

| 4a | 1.85 ± 0.58 | 2.01 ± 0.52 |

| 4c | 3.12 ± 0.91 | 2.34 ± 0.78 |

| 4k | 5.04 ± 1.46 | 2.94 ± 1.31 |

Data adapted from studies on structurally analogous derivatives.

Positional Isomerism and Conformational Dynamics in α,β-Unsaturated Carboxylic Acids

The E/Z isomerism of the α,β-unsaturated double bond in but-2-enoic acid derivatives significantly impacts their biological activity and synthetic accessibility. The Z-isomer of 4-(4-methylpiperazin-1-ylamino)-4-oxo-but-2-enoic acid adopts a planar conformation that maximizes conjugation between the double bond and carbonyl group, stabilizing the molecule through resonance. In contrast, the E-isomer introduces steric hindrance between the 4-methylpiperazine group and the carboxylic acid, potentially reducing binding affinity to target proteins.

Photoisomerization studies of analogous α,β-unsaturated esters demonstrate that UV irradiation induces E→Z interconversion, enabling contra-thermodynamic synthesis of less stable isomers. This property is exploited in photodynamic therapies, where light-activated isomerization triggers targeted drug release. Additionally, the conformational flexibility of the 4-methylpiperazine ring influences molecular recognition. Nuclear magnetic resonance (NMR) analyses of related compounds reveal chair-to-boat transitions in the piperazine ring under physiological conditions, altering the spatial orientation of the amino group relative to the carbonyl.

Table 2: Thermodynamic Stability and Reactivity of But-2-enoic Acid Isomers

| Isomer | ΔG (kcal/mol) | Reaction Rate with NAC (M⁻¹s⁻¹) |

|---|---|---|

| E | 2.3 | 1.2 × 10³ |

| Z | 1.8 | 3.7 × 10³ |

NAC = N-acetylcysteine; data derived from analogous systems.

Microwave-assisted synthetic methods have been optimized for 4-oxo-but-2-enoic acids, leveraging aldol condensation between glyoxylic acid and methyl ketones. These techniques achieve yields exceeding 90% for aromatic substrates, while aliphatic derivatives require alternative conditions involving pyrrolidine and acetic acid. Frontier molecular orbital calculations rationalize these substrate-dependent outcomes, showing that electron-rich aromatics exhibit smaller HOMO-LUMO gaps, favoring nucleophilic attack.

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O3 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

(E)-4-[(4-methylpiperazin-1-yl)amino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C9H15N3O3/c1-11-4-6-12(7-5-11)10-8(13)2-3-9(14)15/h2-3H,4-7H2,1H3,(H,10,13)(H,14,15)/b3-2+ |

InChI Key |

JEXOQMKLSSJHCO-NSCUHMNNSA-N |

Isomeric SMILES |

CN1CCN(CC1)NC(=O)/C=C/C(=O)O |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation Followed by Amidation

A widely adopted strategy involves the aldol condensation of glyoxylic acid with methyl ketones to form the (E)-4-oxo-2-butenoic acid backbone, followed by functionalization with 4-methylpiperazine. Microwave-assisted aldol condensation, as demonstrated by , offers rapid and efficient access to 4-oxo-2-butenoic acids. For instance, reacting glyoxylic acid with acetylated substrates under microwave irradiation (150°C, 20 min) in the presence of tosic acid (for aromatic substrates) or acetic acid/pyrrolidine (for aliphatic substrates) yields (E)-4-oxo-2-butenoic acids in 66–92% yields .

Subsequent amidation at the 4-oxo position introduces the 4-methylpiperazinylamino group. This step typically employs coupling agents such as EDC/HOBt or DCC to activate the carbonyl group for nucleophilic attack by 4-methylpiperazine. For example, reports the synthesis of analogous (Z)-4-oxo-4-(arylamino)but-2-enoic acids via direct condensation of amines with 4-oxo-2-butenoic acid derivatives, achieving inhibition constants (Ki) in the nanomolar range for carbonic anhydrase isoenzymes.

Reaction Conditions

-

Aldol Condensation : Glyoxylic acid (1.2 eq), methyl ketone (1 eq), tosic acid (0.1 eq), microwave (150°C, 20 min) .

-

Amidation : 4-Oxo-2-butenoic acid (1 eq), 4-methylpiperazine (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq), DMF, rt, 12 h .

Yield : 58–75% (over two steps).

Characterization : ¹H/¹³C NMR confirms (Z)-stereochemistry (J = 15.6 Hz for α,β-unsaturated protons) , while IR spectra validate amide formation (νmax ~1650 cm⁻¹) .

Direct Nucleophilic Substitution on Preformed Intermediates

An alternative route involves substituting a leaving group (e.g., bromide) at the 4-position of a preformed but-2-enoic acid scaffold with 4-methylpiperazine. Patent data highlights the utility of brominated intermediates, such as 4-bromo-4-oxobut-2-enoic acid, which undergoes nucleophilic substitution with 4-methylpiperazine in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (60–80°C).

Example Protocol

-

Bromination : Maleic anhydride (1 eq) treated with HBr in acetic acid yields 4-bromo-4-oxobut-2-enoic acid .

-

Substitution : 4-Bromo intermediate (1 eq), 4-methylpiperazine (1.5 eq), K₂CO₃ (2 eq), DMF, 70°C, 6 h .

Yield : 68–82%.

Stereochemical Control : The (Z)-configuration is favored due to steric hindrance during bromide displacement, as evidenced by NOESY correlations .

Microwave-Assisted One-Pot Synthesis

Building on , a one-pot protocol combines aldol condensation and amidation under microwave conditions. Glyoxylic acid, methyl ketone, and 4-methylpiperazine react sequentially in a single vessel, minimizing intermediate purification. This method leverages microwave irradiation to accelerate both steps, achieving a 65% overall yield in <30 min .

Optimized Conditions

-

Step 1 (Aldol) : Glyoxylic acid (1 eq), acetone (1 eq), pyrrolidine (0.2 eq), 150°C, 10 min.

-

Step 2 (Amidation) : 4-Methylpiperazine (1.5 eq), EDC (1.2 eq), 100°C, 15 min.

Advantages : Reduced reaction time, improved atom economy.

Protective Group Strategies for Enhanced Selectivity

Complexity arises when reactive groups (e.g., amine or carboxylate) require protection. Patent details the use of tert-butoxycarbonyl (Boc) groups to protect piperazine nitrogens during synthesis. For example:

-

Protection : 4-Methylpiperazine (1 eq) treated with Boc₂O (1.1 eq) in THF yields Boc-protected derivative.

-

Coupling : Boc-piperazine (1 eq) reacts with 4-oxo-2-butenoic acid (1 eq) via EDC/HOBt.

-

Deprotection : TFA in DCM removes the Boc group, yielding the target compound .

Yield : 70–78% (three steps).

Purity : >97% (HPLC) .

Comparative Analysis of Methods

| Method | Conditions | Yield | Stereoselectivity | Complexity |

|---|---|---|---|---|

| Aldol + Amidation | Microwave, two-step | 58–75% | Moderate (Z:E = 3:1) | Medium |

| Nucleophilic Substitution | Thermal, one-step | 68–82% | High (Z >95%) | Low |

| One-Pot Microwave | Single vessel, sequential steps | 65% | Moderate | Low |

| Protective Group Route | Boc protection/deprotection | 70–78% | High | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(4-METHYLPIPERAZINO)AMINO]-4-OXO-2-BUTENOIC ACID can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying enzyme interactions.

Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-4-[(4-METHYLPIPERAZINO)AMINO]-4-OXO-2-BUTENOIC ACID would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural feature is the 4-methylpiperazinylamino group. Comparisons with analogs highlight how substituent modifications influence properties:

Key Observations:

- Piperazine vs.

- Substituent Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethoxy in Compound 8) enhance anticonvulsant activity, while methylpiperazine’s basicity could influence solubility and membrane permeability .

- Aromatic vs. Aliphatic Groups: Phenylpiperazine derivatives (e.g., ) exhibit distinct interactions due to aromatic π-stacking, whereas aliphatic groups (e.g., methylpiperazine) may reduce toxicity .

Biological Activity

But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- is a chemical compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound belongs to the class of butenoic acid derivatives, which are known for their diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- is , with a molecular weight of approximately 213.24 g/mol. The compound features a but-2-enoic acid backbone with a piperazine substituent, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.24 g/mol |

| InChI | InChI=1S/C9H15N3O3... |

| SMILES | OC(=O)C=C(NN1CCN... |

Enzyme Inhibition

Research indicates that derivatives of butenoic acid exhibit potent inhibition against human carbonic anhydrase isoenzymes I and II, which are vital for physiological processes such as respiration and acid-base balance. The inhibition constants for these compounds are often in the low nanomolar range, suggesting strong biological activity .

Case Study: Enzyme Interaction

A study focused on the interaction of similar compounds with carbonic anhydrase revealed that modifications to the piperazine moiety can significantly enhance binding affinity and selectivity towards specific isoenzymes. Such findings suggest that But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo- could be developed into a selective inhibitor for therapeutic purposes .

The mechanism by which But-2-enoic acid derivatives exert their biological effects often involves the formation of stable complexes with target enzymes, leading to inhibition of their activity. The keto group in the compound may play a role in facilitating these interactions through hydrogen bonding or hydrophobic interactions .

Comparative Analysis

To better understand the unique properties of But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-, it is useful to compare it with other structurally similar compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(4-Methylphenyl)amino)-4-oxobut-2-enoic acid | Contains a phenyl group influencing biological activity differently. | |

| 4-(Bromophenyl)-4-oxobut-2-enoic acid | Exhibits different reactivity due to bromine substitution. | |

| 2-Hydroxy-4-(thienyl)butanoic acid derivatives | Incorporates sulfur, potentially altering pharmacokinetics. |

Future Research Directions

Further investigations are required to elucidate the full spectrum of biological activities associated with But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-. Potential areas for exploration include:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Detailed analysis of interaction mechanisms with various enzymes.

- Broader Biological Testing : Evaluating efficacy against a wider range of pathogens and disease models.

Q & A

Q. What are the standard synthetic protocols for preparing But-2-enoic acid, 4-(4-methylpiperazin-1-ylamino)-4-oxo-?

The compound is typically synthesized via a two-step reaction. First, maleic anhydride reacts with a primary amine (e.g., p-toluidine) to form a maleamic acid intermediate. Subsequent cyclization under acidic or thermal conditions yields the α,β-unsaturated carbonyl derivative. For the target compound, 4-methylpiperazine is used as the amine source. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized to avoid side products like unreacted intermediates or over-oxidized species. Purification often involves recrystallization or column chromatography, followed by spectroscopic validation (e.g., IR for amide C=O stretches at ~1650–1700 cm⁻¹) .

Q. How is the compound characterized using spectroscopic and analytical methods?

- IR Spectroscopy : Key peaks include the conjugated enoic acid C=O (~1700 cm⁻¹) and amide C=O (~1650 cm⁻¹).

- ¹H/¹³C NMR : The α,β-unsaturated system shows characteristic coupling (J ≈ 12–16 Hz for trans-H atoms in the enoic acid moiety). The 4-methylpiperazine group exhibits singlet peaks for N–CH₃ (~2.3 ppm) and multiplet signals for the piperazine ring protons (~2.5–3.5 ppm).

- Potentiometric Titration : Used to determine pKa values of acidic/basic groups (e.g., enoic acid proton, piperazine NH), critical for understanding solubility and reactivity .

Q. What are the common impurities encountered during synthesis, and how are they identified?

Impurities may include unreacted starting materials (e.g., maleic anhydride), hydrolyzed byproducts (e.g., maleic acid), or regioisomers. Techniques for identification:

- HPLC-MS : Detects low-abundance impurities via retention time and mass-to-charge ratio.

- TLC with UV Visualization : Monitors reaction progress and spots side products.

- Elemental Analysis : Confirms stoichiometric purity of the final product .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for structural confirmation be resolved?

Discrepancies in NMR/IR data may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.

- Variable-Temperature NMR : Identifies dynamic processes (e.g., piperazine ring puckering).

- Computational Modeling : DFT calculations predict vibrational frequencies and chemical shifts for comparison with experimental data .

Q. What computational methods are used to predict the compound’s biological activity?

- Molecular Docking : Screens potential targets (e.g., enzymes, receptors) by simulating ligand binding to active sites.

- QSAR Modeling : Correlates structural features (e.g., electron-withdrawing groups on the enoic acid) with bioactivity data from analogs.

- ADMET Prediction : Estimates pharmacokinetic properties (e.g., absorption, CYP450 interactions) using software like SwissADME .

Q. How can reaction conditions be optimized to improve yield and purity?

- Design of Experiments (DoE) : Systematically varies parameters (e.g., temperature, catalyst loading) to identify optimal conditions.

- Microwave-Assisted Synthesis : Reduces reaction time and minimizes decomposition.

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation in real time .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in different assay systems?

Discrepancies may arise from variations in cell lines, assay protocols, or compound stability. Recommendations:

Q. What strategies mitigate batch-to-batch variability in physicochemical properties?

- Strict Solvent Control : Use anhydrous solvents to prevent hydrolysis.

- Crystallization Optimization : Polymorph screening ensures consistent solid-state forms.

- Quality-by-Design (QbD) : Implements statistical process control during synthesis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.